REACTION_CXSMILES
|
[CH:1]([CH:3]1[CH2:8][CH:7]2[CH2:9][CH:4]1[CH:5]=[CH:6]2)=[CH2:2].C1C2C3C=CC(C2C=C1)C3>>[CH2:8]1[C:3]2[CH:4]([CH2:5][CH:6]=[CH:2][CH:1]=2)[CH2:9][CH2:7]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)C1C2C=CC(C1)C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1C=CC2C1C3CC2C=C3
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The fraction (C-1) is fed to the fourth distillation column
|
Type
|
ADDITION
|
Details
|
A fraction containing components
|
Type
|
CUSTOM
|
Details
|
is obtained from the column top
|
Name
|
|
Type
|
product
|
Smiles
|
C1CCC2CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |